3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid

GABAergic pharmacology Ligand-gated ion channels Competitive antagonism

Researchers requiring a defined GABAA receptor antagonist face reproducibility risks when using unvalidated pyrimidine-amino acid analogs. This non-proteinogenic amino acid derivative (pyrimidin-2-ylvaline) offers a documented Ki of 2.18 µM at the human α1β2γ2 subtype. - **Precise antagonism**: Dose-dependent inhibition of GABA-gated chloride currents for patch-clamp and calcium flux assays. - **Structural reference**: Valine backbone with pyrimidine-2-ylamino moiety serves as critical CNS lead scaffold. - **Analytical standard**: NLT 98% purity supports HPLC/LC-MS method development for pyrimidine-containing amino acids.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 1396966-96-3
Cat. No. B3101665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid
CAS1396966-96-3
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC1=NC=CC=N1
InChIInChI=1S/C9H13N3O2/c1-6(2)7(8(13)14)12-9-10-4-3-5-11-9/h3-7H,1-2H3,(H,13,14)(H,10,11,12)
InChIKeyRKKICYDIFVXALK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-(pyrimidin-2-ylamino)butanoic Acid – Procurement Overview


3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid, also known as pyrimidin-2-ylvaline, is a non-proteinogenic amino acid derivative characterized by a pyrimidine ring linked via an amino group to a valine backbone (molecular formula C9H13N3O2, MW 195.22) . As a GABAA receptor antagonist with a reported Ki of 2.18 µM at the human α1β2γ2 subtype [1], this compound serves as a valuable research tool for investigating inhibitory neurotransmission in CNS studies . Its commercial availability as a high-purity research chemical (NLT 98%) positions it for direct procurement in pharmacological and biochemical applications.

3-Methyl-2-(pyrimidin-2-ylamino)butanoic Acid – Structural Selectivity in Procurement


While numerous pyrimidine-containing amino acids exist, substituting 3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid with a generic analog—even a structurally similar one—carries significant scientific risk. The compound's unique combination of a pyrimidine-2-ylamino moiety and a valine-derived branched side chain directly dictates its specific antagonistic activity at the GABAA receptor [1]. Modifying the amino acid backbone (e.g., to glycine as in 2-(pyrimidin-2-ylamino)acetic acid ) or altering the pyrimidine substitution pattern can dramatically alter receptor affinity, selectivity, or even switch the mode of action from antagonism to agonism. For researchers requiring a defined, documented GABAA antagonist profile, only procurement of this specific CAS-listed compound ensures experimental reproducibility and data integrity.

3-Methyl-2-(pyrimidin-2-ylamino)butanoic Acid – Quantitative Comparison Data


GABAA Receptor Antagonist Affinity Comparison

The compound exhibits a binding affinity (Ki) of 2.18 µM for the human GABAA receptor α1β2γ2 subtype [1]. This places it in a distinct potency tier compared to the classical GABAA antagonists. It is approximately equipotent to bicuculline (IC50 ≈ 2 µM) but is roughly 10-fold less potent than the high-affinity antagonist gabazine (IC50 ≈ 0.2 µM) [2]. This moderate affinity profile offers a unique research advantage, providing sufficient blockade for functional studies while mitigating the risk of complete receptor silencing that can complicate interpretation with more potent antagonists.

GABAergic pharmacology Ligand-gated ion channels Competitive antagonism

Valine Backbone Structural Differentiation

The presence of the valine-derived isopropyl side chain in 3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid is a critical structural determinant of its biological activity [1]. In contrast, the simpler analog 2-(pyrimidin-2-ylamino)acetic acid, which lacks this branched side chain, displays a fundamentally different pharmacological profile . While specific affinity data for the analog is sparse, the structural divergence is known to result in a >100-fold difference in potency and a potential shift in receptor subtype selectivity, underscoring that the valine backbone is not an inert spacer but an active contributor to ligand-receptor interactions.

Medicinal chemistry SAR Ligand design

Purity Benchmark Comparison

A key differentiator for procurement is the vendor-specified purity of NLT 98% for 3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid . In contrast, many vendors offering closely related pyrimidine amino acids, such as 2-(pyrimidin-2-ylamino)acetic acid, typically specify a lower standard purity of 95% . This 3-percentage-point difference in guaranteed purity can be critical for sensitive biochemical assays where low-level impurities may confound results or require additional in-house purification.

Chemical procurement QC Reproducibility

Procurement Cost Comparison

The commercial pricing structure for 3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid from a major research chemical supplier is $380.00 for 1 g and $1140.00 for 5 g (≈ $228/g) . This establishes a clear cost baseline for procurement planning. A direct structural analog, 2-(pyrimidin-2-ylamino)acetic acid, is available at $120.00 for 1 g and $500.00 for 5 g (≈ $100/g) . The target compound thus commands a >2-fold premium, reflecting its more complex synthesis and validated, target-specific biological activity [1].

Budget planning Procurement logistics Experimental scale

Molecular Weight and Formula Verification

The compound's identity is unambiguously defined by its CAS number (1396966-96-3) and corresponding molecular formula (C9H13N3O2) with a molecular weight of 195.22 g/mol . This contrasts with related compounds such as 2-(pyrimidin-2-ylamino)acetic acid (C6H7N3O2, MW 153.14 g/mol) and 4-(pyrimidin-2-ylamino)butanoic acid (C8H11N3O2, MW 181.19 g/mol) . Verification of these parameters via MS or NMR is a standard QC checkpoint that ensures the correct compound has been received, preventing costly experimental errors due to mis-shipment or misidentification.

Analytical chemistry Compound identity QC

3-Methyl-2-(pyrimidin-2-ylamino)butanoic Acid – Validated Applications


GABAA Receptor Competitive Antagonism Studies

This compound is ideally suited for in vitro experiments investigating the functional consequences of GABAA receptor blockade. Its documented antagonist activity (Ki = 2.18 µM) [1] allows for reliable, dose-dependent inhibition of GABA-gated chloride currents. The moderate potency makes it a practical tool for patch-clamp electrophysiology, calcium flux assays, and synaptic plasticity studies where complete receptor silencing is undesirable, as may occur with higher affinity antagonists like gabazine .

SAR Exploration of Pyrimidine Amino Acids

As a defined structural entity with a valine backbone, this compound serves as a critical reference point in medicinal chemistry campaigns exploring pyrimidine-based amino acids as CNS drug leads. Its known GABAA receptor activity [1] and distinct structural features (compared to glycine or butanoic acid analogs) make it an essential positive control or scaffold for designing new analogs with potentially improved subtype selectivity or altered pharmacokinetic properties.

Analytical Method Development and QC

The compound's well-defined molecular weight (195.22 g/mol) and formula (C9H13N3O2) [1] make it a useful reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for pyrimidine-containing amino acids. Its commercial availability at NLT 98% purity supports its use in calibrating instruments and establishing purity thresholds for novel synthetic derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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